molecular formula C13H19Br B13878251 1-Bromo-3-tert-butyl-5-isopropyl-benzene

1-Bromo-3-tert-butyl-5-isopropyl-benzene

Cat. No.: B13878251
M. Wt: 255.19 g/mol
InChI Key: SLISATSKJGDSHM-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butyl-5-isopropyl-benzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a tert-butyl group, and an isopropyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-tert-butyl-5-isopropyl-benzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butyl-5-isopropyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-tert-butyl-5-isopropyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.

    Reduction Reactions: The major product is 3-tert-butyl-5-isopropyl-benzene.

Scientific Research Applications

1-Bromo-3-tert-butyl-5-isopropyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-tert-butyl-5-isopropyl-benzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The bromine atom, being highly reactive, facilitates the formation of new bonds with nucleophiles or other reactive species. The tert-butyl and isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-tert-butylbenzene
  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-2-tert-butylbenzene

Uniqueness

1-Bromo-3-tert-butyl-5-isopropyl-benzene is unique due to the presence of both tert-butyl and isopropyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis and various chemical applications .

Properties

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

IUPAC Name

1-bromo-3-tert-butyl-5-propan-2-ylbenzene

InChI

InChI=1S/C13H19Br/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9H,1-5H3

InChI Key

SLISATSKJGDSHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(C)(C)C

Origin of Product

United States

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